![molecular formula C6H16Cl2N2OS B2365712 [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride CAS No. 2418629-92-0](/img/structure/B2365712.png)
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride, also known as MSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSMA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation.
Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry :
- In a study by Dalai et al. (2006), the compound is used in a complex multi-step synthesis process to create various substituted tetrahydroquinazolinones. These compounds are of interest due to their potential pharmaceutical applications.
- Schaper et al. (2001) explored the synthesis of disulfonylamines, including those with a cyclobutyl group, which is structurally related to the compound . These studies provide insights into the synthetic versatility and potential applications of such structures in organic chemistry.
Structural and Molecular Studies :
- The work of Wu et al. (2009) focused on the crystal structure of a compound with a similar structural motif, highlighting the importance of these structures in the field of crystallography and molecular design.
Chemical Reaction Mechanisms and Syntheses :
- In a study by Bucci et al. (2018), a scaffold structurally related to the compound was synthesized, demonstrating its utility in stabilizing certain molecular conformations, which could be crucial for developing new pharmaceuticals or materials.
Development of Novel Compounds for Potential Applications :
- Research by Shuo (2012) and Betts et al. (1999) involved the creation of complex organic molecules, with the former focusing on azobis compounds and the latter on cyclisation reactions, showcasing the broad utility of such cyclobutyl-containing compounds in organic synthesis.
Theoretical and Computational Chemistry Studies :
- The research by Kamaraj et al. (2021) involved the synthesis of a complex molecule
Diverse Chemical Syntheses and Characterizations :
- The work by Vishwanathan and Gurupadayya (2014) involved the synthesis and characterization of novel compounds containing methanamine structures, which are related to the compound of interest. These studies contribute to the understanding of new chemical entities in medicinal chemistry.
- Verma et al. (1978) explored the titrimetric determination of organic compounds, providing insights into analytical chemistry techniques that could be applicable to similar compounds.
Exploration of Chemical Properties and Reactions :
- Timoshenko et al. (2002) investigated reactions involving polyfluoroalkyl sulfones, showcasing the chemical versatility and reactivity of structures related to the compound .
Biological and Medicinal Chemistry Research :
- The study by Basu et al. (2014) on iron(III) complexes for imaging and photocytotoxicity in red light, while not directly related to the compound, highlights the broader context of research in medicinal chemistry where such compounds could potentially find applications.
Crystallographic and Conformational Studies :
- Research by Chevrier et al. (1986) on methionine sulfoximine, a compound with a similar functional group, underscores the significance of crystallography in understanding the structural aspects of these compounds.
Propriétés
IUPAC Name |
[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRIQDBLSVRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)
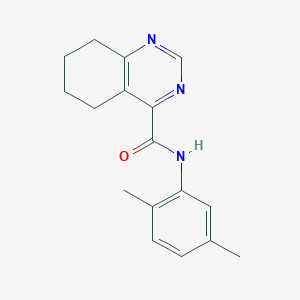
![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)
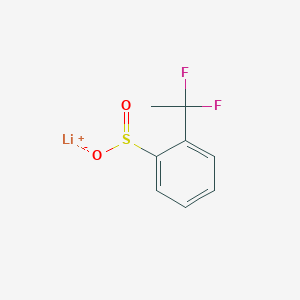
![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
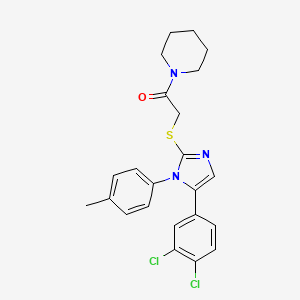
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
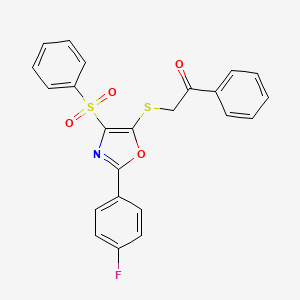
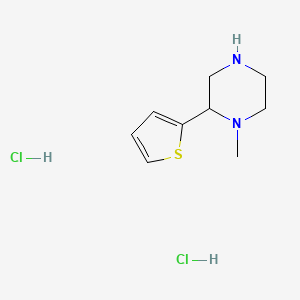
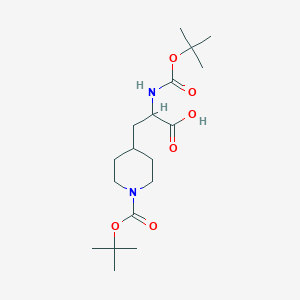
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
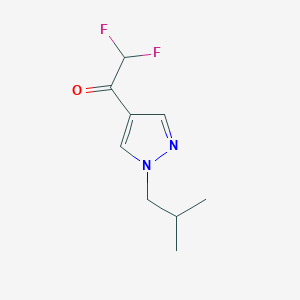
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)